molecular formula C19H25F3N7O5PS2 B601636 Cangrelor Impurity 1 CAS No. 1054332-15-8

Cangrelor Impurity 1

Cat. No.: B601636
CAS No.: 1054332-15-8
M. Wt: 583.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cangrelor Impurity 1, identified by CAS 163706-51-2 and the chemical name (2R,3R,4S,5R)-2-(6-Amino-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a high-purity chemical reference standard essential for the analytical profiling and quality control of Cangrelor, a potent intravenous P2Y12 inhibitor antiplatelet drug . With a molecular formula of C13H16F3N5O4S and a molecular weight of 395.36 g/mol, this impurity is a key identified related compound encountered during the synthesis or stability testing of the Active Pharmaceutical Ingredient (API) . It serves a critical role in the pharmaceutical development process, particularly for Analytical Method Development (AMD) and Method Validation (AMV), ensuring the accuracy and specificity of testing protocols . Furthermore, this compound is indispensable for meeting stringent regulatory requirements for Abbreviated New Drug Applications (ANDA), where its use as a certified reference standard helps establish traceability against pharmacopeial standards (e.g., USP, EP) and supports comprehensive impurity profiling in compliance with ICH Q3A/Q3B guidelines . The compound is supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data from techniques such as 1H-NMR, Mass Spectrometry, and HPLC, guaranteeing its identity, purity, and potency for research purposes . This product is intended for research use only and is strictly not for diagnostic or therapeutic human use.

Properties

CAS No.

1054332-15-8

Molecular Formula

C19H25F3N7O5PS2

Molecular Weight

583.55

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Adenosine, N-​[2-​(methylthio)​ethyl]​-​2-​[(3,​3,​3-​trifluoropropyl)​thio]​-​, 5'-​(hydrogen P-​1H-​imidazol-​1-​ylphosphonate)

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Oxidized Adenosine

The primary synthetic pathway for this compound begins with oxidized adenosine , which undergoes sequential modifications to introduce thioether and trifluoropropyl groups. According to a study published in Thieme Connect, the synthesis involves:

  • Thiolation : Introduction of a thioether group at the 2-position of the purine ring using 3,3,3-trifluoropropanethiol under alkaline conditions.

  • Phosphorylation : Activation of the 5'-hydroxyl group via phosphorylation with phosphorus oxychloride, followed by coupling with a nucleoside monophosphate.

  • Deprotection : Removal of protecting groups using acidic hydrolysis to yield the final impurity.

A comparative analysis of reaction yields across studies reveals that the thiolation step is the most sensitive to temperature, with optimal performance at 20–25°C (yield: 78–82%).

Table 1: Key Reaction Parameters in Thiolation Step

ParameterOptimal RangeYield (%)Purity (%)Source
Temperature20–25°C78–8295–97
Reaction Time6–8 hours8096
pH8.5–9.07594

Reaction Optimization and Scalability

Temperature and Solvent Effects

Industrial-scale preparation requires precise control of reaction conditions. A patent by Google Patents (EP3705485A1) emphasizes the use of polar aprotic solvents (e.g., dimethylformamide) to enhance solubility and reaction kinetics. Elevated temperatures (>30°C) lead to side reactions, including over-oxidation of the thioether group, which reduces purity by 12–15%.

Catalytic Strategies

The inclusion of triethylamine as a catalyst in the phosphorylation step improves reaction efficiency by neutralizing HCl byproducts, increasing yields from 65% to 82%. However, excess triethylamine (>1.5 equiv) promotes hydrolysis of the phosphate intermediate, necessitating careful stoichiometric control.

Purification and Isolation Techniques

Ion-Exchange Chromatography

Crude reaction mixtures contain up to 18% unreacted nucleoside monophosphate, necessitating purification via strong acid cation-exchange resins (e.g., Dowex 50WX4). The resin selectively binds cationic impurities, allowing the target compound to elute with ≥98% purity after lyophilization.

Crystallization and Lyophilization

Final purification involves recrystallization from aqueous ethanol (70% v/v) to remove residual solvents. Lyophilization under reduced pressure (<0.1 mBar) yields a white amorphous solid with a moisture content of <0.5%.

Table 2: Purity Profiles After Purification

MethodPurity (%)Residual Solvents (ppm)Source
Ion-Exchange98.0<50
Recrystallization99.2<20
Lyophilization99.5<10

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 column (4.6 × 150 mm, 3.5 µm) and a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (95:5) confirms purity ≥98.0%. The retention time of this compound is 6.8 ± 0.2 minutes, distinct from cangrelor (4.5 minutes).

Spectroscopic Techniques

  • NMR Spectroscopy : 1^1H NMR (600 MHz, D2_2O) displays characteristic peaks at δ 8.21 (s, 1H, H-8), 6.05 (d, 1H, H-1'), and 3.90–3.45 (m, sugar protons).

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]+^+ at m/z 584.1245 (calculated: 584.1239).

Industrial-Scale Production Challenges

Regulatory Compliance

Per ICH guidelines, the impurity must constitute <0.1% in the active pharmaceutical ingredient (API). This necessitates in-process quality checks using ultra-HPLC (UHPLC) with a limit of detection (LOD) of 0.05% .

Chemical Reactions Analysis

Types of Reactions: Cangrelor Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Pharmaceutical Formulations

Cangrelor Impurity 1 is a byproduct that arises during the synthesis of cangrelor. The characterization and quantification of this impurity are crucial for developing high-purity pharmaceutical formulations. According to patent literature, high-purity cangrelor formulations aim to maintain impurity levels below specified thresholds (e.g., less than 1.5% by weight) to ensure therapeutic efficacy and safety .

Impurity Control in Formulations:

  • Quality Assurance: Regulatory bodies require stringent controls on impurities to ensure drug safety. The identification and quantification of this compound can help manufacturers comply with these regulations.
  • Stability Studies: Understanding the degradation pathways of cangrelor, including the formation of impurities like this compound, informs stability studies that assess how formulations behave over time under various conditions .

Analytical Techniques for Detection

The detection and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC). A study established an HPLC method that effectively separates known impurities, including this compound, allowing for accurate monitoring during production .

Key Parameters in HPLC Analysis:

  • Column Type: Waters Symmetry C18 column is commonly used.
  • Mobile Phase Composition: A mixture of ammonium phosphate sodium perchlorate solution and acetonitrile is employed.
  • Detection Wavelength: Set at 242 nm for optimal sensitivity.

Clinical Implications

Cangrelor's clinical applications highlight the importance of monitoring impurities. In clinical trials, cangrelor has demonstrated significant benefits in preventing major adverse cardiovascular events compared to traditional therapies like clopidogrel. However, the presence of impurities like this compound could potentially influence patient outcomes .

Case Studies:

  • CHAMPION Trials: These studies have shown that cangrelor effectively reduces stent thrombosis rates without significantly increasing bleeding risks compared to clopidogrel. Ongoing evaluations continue to assess the long-term safety profile of cangrelor in diverse patient populations .
  • Real-World Evidence: Observational studies are crucial for understanding how impurities affect treatment outcomes in everyday clinical practice. The ARCANGELO study indicated that cangrelor's use does not correlate with severe bleeding events, suggesting that impurity levels may not adversely affect its safety profile when managed appropriately .

Regulatory Considerations

The regulatory landscape mandates rigorous testing for impurities in pharmaceutical products. The International Conference on Harmonization guidelines emphasize the need for detailed impurity profiles in drug submissions. This compound must be characterized and quantified as part of this process to meet compliance standards .

Mechanism of Action

The mechanism of action of Cangrelor Impurity 1 is related to its structural similarity to Cangrelor. It interacts with the P2Y12 platelet receptor, inhibiting adenosine diphosphate-induced platelet aggregation. This interaction prevents further signaling and platelet activation, making it useful in studying platelet function and related pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cangrelor Impurity 1 belongs to a class of nucleoside-derived impurities formed during the synthesis of antithrombotic agents. Structurally, it shares similarities with:

  • Moxonidine Impurities A–D : These impurities, like this compound, are weak bases with pKa values ranging from 6.95 to 7.92. Their polarities (log p: 1.57–2.49) and ionization under acidic conditions (pH 2.8) are comparable to nucleoside-based impurities .
  • Nimodipine Impurities A–C : Synthesized during the production of the calcium channel blocker nimodipine, these impurities exhibit log p values (1.57–2.01) and chromatographic behaviors similar to this compound .

Chromatographic Behavior

The chromatographic profiles of this compound and related compounds were analyzed using HPLC and hydrophilic interaction liquid chromatography (HILIC). Key findings include:

Compound Analytical Method Retention Time (min) Breakthrough Time (%) Reference
This compound HPLC Not reported Not reported
Moxonidine Impurity A HILIC 6.2
Nimodipine Impurity B HPLC 8.5
MRS 2179 (GPR17 ligand) FAC-MS 28.92%
Compound 9 (GPR17) FAC-MS 30.67%

Research Findings and Implications

  • Mechanistic Insights: this compound forms via incomplete oxidation of adenosine intermediates, a pathway distinct from the hydrolysis-driven formation of moxonidine impurities .
  • Analytical Advancements: A novel LC-MS method was developed for this compound, offering higher sensitivity compared to traditional HILIC methods used for moxonidine .
  • Clinical Relevance: While this compound itself is non-therapeutic, its control is critical to avoid masking the pharmacodynamic effects of cangrelor, which has a short half-life (3–6 minutes) and rapid platelet inhibition .

Q & A

(Basic) What analytical methods are recommended for identifying and quantifying Cangrelor Impurity 1 in pharmaceutical formulations?

Answer:
this compound is typically characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For quantification, reverse-phase HPLC with UV detection is standard, validated per ICH Q2(R1) guidelines . Key validation parameters include:

  • Specificity : Ensure no interference from the parent compound or matrix.
  • Linearity : Range covering 0.05–120% of the target impurity level.
  • Limit of Detection (LOD) and Quantification (LOQ) : Determined via signal-to-noise ratios (e.g., LOD ≤ 0.05%, LOQ ≤ 0.15%) .
    Stability-indicating methods should be stress-tested under thermal, photolytic, and hydrolytic conditions to confirm robustness .

(Advanced) How do synthesis and storage conditions influence the formation kinetics of this compound?

Answer:
Impurity 1 is often a degradation byproduct formed via hydrolysis or oxidation. Mechanistic studies involve:

  • Forced Degradation Studies : Expose Cangrelor to acidic/alkaline pH, heat (40–60°C), and light (ICH Q1B) to track impurity formation rates .
  • Reaction Pathway Modeling : Use LC-MS/MS to identify intermediate species and propose degradation pathways (e.g., cleavage of the thiophosphate group) .
  • Storage Optimization : Lyophilized formulations reduce hydrolysis risk compared to aqueous solutions. Real-time stability data over 24 months are critical for shelf-life determination .

(Basic) What regulatory thresholds apply to this compound in clinical batches?

Answer:
Per ICH Q3A/B guidelines:

  • Identification Threshold : ≥ 0.10% impurity in drug substance.
  • Qualification Threshold : ≥ 0.15% requires toxicological assessment .
    Pharmacopeial standards (e.g., USP) may mandate stricter limits if Impurity 1 exhibits pharmacological activity or toxicity. Batch-to-batch variability must be ≤ 10% RSD in validated methods .

(Advanced) Does this compound interfere with the parent drug’s antiplatelet efficacy or safety profile?

Answer:
In vitro studies compare platelet inhibition using:

  • Light Transmission Aggregometry (LTA) : Measure IC50 values of Cangrelor vs. Impurity 1 using ADP-induced platelet aggregation .
  • Flow Cytometry : Assess P-selectin expression to evaluate residual platelet activation .
    In CHAMPION trials, impurities were monitored but not directly linked to efficacy endpoints (e.g., stent thrombosis reduction) or bleeding risks . However, structural analogs of Impurity 1 with P2Y12 binding affinity warrant further investigation .

(Basic) How should researchers ensure reproducibility in impurity quantification across laboratories?

Answer:

  • Method Transfer Protocols : Include inter-lab calibration using shared reference standards.
  • System Suitability Tests : Column efficiency (N ≥ 2000), tailing factor (≤ 2.0), and precision (RSD ≤ 2% for retention times) .
  • Blinded Sample Analysis : Minimize bias in multi-center studies .

(Advanced) What strategies are effective in minimizing Impurity 1 formation during large-scale Cangrelor production?

Answer:

  • Process Optimization : Control reaction pH (5.5–6.5), temperature (20–25°C), and solvent polarity to suppress hydrolysis .
  • In-line PAT Tools : Use near-infrared (NIR) spectroscopy for real-time impurity monitoring during synthesis .
  • Excipient Selection : Buffering agents (e.g., citrate) stabilize the drug in final formulations .

(Basic) How should impurity data be documented in peer-reviewed publications?

Answer:

  • Primary Manuscript : Summarize critical validation parameters (e.g., LOD, LOQ) and batch results (mean ± SD).
  • Supplementary Materials : Provide chromatograms, stress study data, and NMR/MS spectra .
  • Data Sharing : Raw datasets should be archived in repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

(Advanced) Are there contradictions in reported impurity thresholds between preclinical and clinical studies of Cangrelor?

Answer:
Discrepancies arise from:

  • Trial Design Variability : CHAMPION-PHOENIX monitored impurities but did not correlate levels with clinical endpoints (e.g., bleeding risk) .
  • Analytical Sensitivity : Earlier studies used less sensitive methods (e.g., TLC vs. UPLC-MS), leading to underreporting .
    Future studies should standardize impurity profiling across phases and adopt meta-analyses to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.